molecular formula C10H8FN B13506202 3-Cyclopropyl-4-fluorobenzonitrile

3-Cyclopropyl-4-fluorobenzonitrile

Cat. No.: B13506202
M. Wt: 161.18 g/mol
InChI Key: SHGKXBOWWZTSTG-UHFFFAOYSA-N
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Description

Contextual Overview of Substituted Benzonitrile (B105546) Frameworks in Chemical Research

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with a cyano group (-C≡N) and other functional groups. The nitrile group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzene ring, making these compounds versatile intermediates in organic synthesis. google.com They are pivotal in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and liquid crystal materials. google.com The reactivity of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

The Role of Cyclopropyl (B3062369) and Fluoro Substituents in Modulating Molecular Architecture for Synthetic Design

The introduction of cyclopropyl and fluoro substituents onto a molecular scaffold can profoundly alter its physicochemical properties. The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that imparts conformational rigidity and can influence the lipophilicity and metabolic stability of a molecule. evitachem.com Its strained ring system also offers unique opportunities for chemical transformations.

Fluorine, the most electronegative element, when incorporated into an organic molecule, can significantly impact its pKa, dipole moment, and membrane permeability. The substitution of hydrogen with fluorine can also block metabolic pathways, thereby enhancing the in vivo stability of a drug candidate. The judicious placement of fluorine atoms is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound.

Research Rationale and Strategic Objectives for the Comprehensive Investigation of 3-Cyclopropyl-4-fluorobenzonitrile (B6185895)

The compound this compound incorporates the key structural features of a benzonitrile core, a cyclopropyl group, and a fluorine atom. This unique combination of functional groups suggests that it could serve as a valuable building block in the synthesis of more complex molecules with potentially interesting biological activities. The strategic objective of a comprehensive investigation into this compound would be to fully characterize its chemical and physical properties, understand its reactivity, and establish efficient synthetic routes for its preparation. Such a study would provide a foundation for its potential application in various fields of chemical research.

Scope of Academic Inquiry into the Synthesis, Characterization, Reactivity, and Theoretical Aspects of this compound

The academic inquiry into this compound would encompass several key areas. The synthesis of the compound would be a primary focus, with the aim of developing efficient and scalable methods for its preparation. Detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy would be essential to confirm its structure and purity. evitachem.com An investigation into its reactivity would explore the chemical transformations it can undergo, such as oxidation, reduction, and nucleophilic substitution reactions. evitachem.com Theoretical studies could provide insights into its molecular structure, electronic properties, and reactivity, complementing the experimental findings.

While detailed experimental data for the synthesis and comprehensive spectral analysis of this compound are not extensively documented in publicly accessible literature, some of its fundamental properties and reactivity have been reported.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₈FN evitachem.com
Molecular Weight161.18 g/mol evitachem.com
AppearanceSolid evitachem.com
Melting Point~93 °C evitachem.com
SolubilitySoluble in organic solvents evitachem.com

Reactivity

This compound is a versatile chemical intermediate that can participate in a variety of chemical reactions.

Oxidation: The nitrile group can be oxidized to a carboxylic acid or a ketone using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.com

Nucleophilic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, can be displaced by various nucleophiles, such as sodium methoxide (B1231860) or potassium tert-butoxide, to yield a range of substituted derivatives. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKXBOWWZTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Cyclopropyl 4 Fluorobenzonitrile and Its Advanced Intermediates

Retrosynthetic Disconnections and Fragment Analysis for 3-Cyclopropyl-4-fluorobenzonitrile (B6185895)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this process highlights several key bond formations that are critical for its synthesis.

Key Disconnections Targeting the Nitrile Group

The most apparent disconnection involves the carbon-cyanide bond. This suggests that the nitrile group can be introduced onto a pre-existing 3-cyclopropyl-4-fluorobenzene ring. This transformation is typically achieved through cyanation reactions, where a halide or other leaving group is replaced by a cyanide-containing reagent.

Another strategic disconnection targets the bond between the aromatic ring and the nitrile group. This approach would involve the coupling of a cyanide-containing fragment with a suitably functionalized aromatic ring.

Strategies for Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group is another crucial step. wikipedia.orgstackexchange.com One retrosynthetic approach involves disconnecting the bond between the cyclopropyl ring and the aromatic ring. This suggests a cross-coupling reaction between a cyclopropyl-containing reagent and a functionalized benzene (B151609) derivative. Several methods exist for forming cyclopropane (B1198618) rings, including the Simmons-Smith reaction and intramolecular cyclization of 1,3-dihalides. organic-chemistry.orgorgsyn.org

Alternatively, the cyclopropyl group could be formed on the aromatic ring from a suitable precursor, such as an alkene, through a cyclopropanation reaction. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Approaches for Regioselective Fluorination and Other Aromatic Substitutions

The regioselective introduction of the fluorine atom at the 4-position is a significant challenge. One common strategy is to perform a halogen-exchange (Halex) reaction on a precursor containing a different halogen, such as chlorine or bromine, at the desired position. google.comgoogle.comresearchgate.net The success of this reaction often depends on the activation of the aromatic ring by electron-withdrawing groups.

Another approach involves nucleophilic aromatic substitution on a precursor with a leaving group at the 4-position. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the benzene ring. princeton.edu

Classical and Contemporary Approaches to this compound Synthesis

Building upon the retrosynthetic analysis, several established and modern synthetic methods can be employed to construct this compound.

Halogen-Exchange Reactions for Fluorine Introduction

Halogen-exchange (Halex) reactions are a cornerstone for introducing fluorine into aromatic systems. google.comgoogle.com In the context of this compound synthesis, a key precursor would be 3-cyclopropyl-4-chlorobenzonitrile. This compound can be reacted with a fluoride (B91410) source, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. google.com The reaction is typically carried out in a high-boiling aprotic polar solvent.

ReactantReagentProductNotes
3-Cyclopropyl-4-chlorobenzonitrilePotassium Fluoride (KF)This compoundHalogen-exchange reaction.

Cyanation Reactions for Nitrile Formation

The introduction of the nitrile group is a pivotal step, and several transition-metal-catalyzed methods have been developed for this purpose. rsc.org These methods offer significant advantages over traditional techniques like the Sandmeyer reaction, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.gov

Palladium-Catalyzed Cyanation:

Palladium-catalyzed cyanation is a widely used and versatile method for the synthesis of aryl nitriles from aryl halides. rsc.orgresearchgate.netrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.

A variety of cyanide sources can be used, each with its own advantages and disadvantages. rsc.org Traditional sources like potassium cyanide (KCN) and sodium cyanide (NaCN) are effective but highly toxic. researchgate.net Zinc cyanide (Zn(CN)₂) is a less toxic alternative. nih.gov More recently, potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a safer and more economical cyanide source. nih.govacs.org

Aryl Halide PrecursorCyanide SourceCatalyst SystemProduct
3-Cyclopropyl-4-fluoro-1-bromobenzeneK₄[Fe(CN)₆]Palladium catalyst (e.g., Pd(OAc)₂) + LigandThis compound
3-Cyclopropyl-4-fluoro-1-iodobenzeneZn(CN)₂Palladium catalyst + LigandThis compound

Transition-Metal-Catalyzed Cyanation:

Besides palladium, other transition metals like nickel and copper have also been successfully employed in cyanation reactions. nih.govgoogle.comgoogle.com Nickel catalysts, for instance, have shown high efficacy in the cyanation of aryl chlorides. google.comgoogle.com

Dual-Role Cyanation Sources:

Innovative approaches have explored the use of reagents that serve a dual role in the reaction. For example, a copper-catalyzed cyanation of aryl iodides has been developed using a combination of dimethylformamide (DMF) and ammonium (B1175870) bicarbonate as the source of the cyanide group. rsc.orgkaist.ac.kr In this system, the copper catalyst is believed to be involved in both the generation of the "CN" unit and the subsequent cyanation of the aryl halide. rsc.orgkaist.ac.kr Similarly, acetonitrile (B52724) has been utilized as a cyanating agent in copper-catalyzed reactions. acs.org

Aryl Halide PrecursorCyanide SourceCatalystProduct
3-Cyclopropyl-4-fluoro-1-iodobenzeneDMF/Ammonium BicarbonateCopper(II) catalystThis compound
3-Cyclopropyl-4-fluorobenzeneAcetonitrileCopper catalyst/TEMPOThis compound

Methods for Cyclopropylation of Aromatic Systems (e.g., Suzuki-Miyaura Coupling, Cross-Coupling Reactions)

The installation of a cyclopropyl group onto an aromatic system is a pivotal step in the synthesis of this compound. Among the most powerful and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govyoutube.com This reaction has become exceptionally attractive for creating carbon-carbon bonds due to its mild reaction conditions and high tolerance for various functional groups. nih.gov

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com For the synthesis of cyclopropylarenes, this translates to the reaction of a cyclopropylboron species with a substituted aryl halide. Historically, much of this research utilized cyclopropylboronic acid with aryl bromides or iodides. nih.gov However, a significant advancement has been the development of methods using the more stable and readily available potassium cyclopropyltrifluoroborate, which can be effectively coupled with less reactive but more economical aryl chlorides. nih.gov This makes the process more cost-effective and scalable for industrial applications.

The robustness of the Suzuki-Miyaura coupling allows for its application to a wide array of aromatic and heteroaromatic substrates, including those with sensitive functional groups like nitriles, esters, and ketones. nih.gov The development of specialized ligands and reaction conditions has further expanded its utility, enabling the coupling of sterically hindered substrates and improving reaction yields. acs.org

Below is a table summarizing representative catalytic systems used for Suzuki-Miyaura cyclopropylation of aryl halides.

Catalyst/Ligand SystemBoron ReagentAryl HalideBaseSolventTypical ConditionsRef
Pd(OAc)₂ / SPhosCyclopropyl BMIDAAryl BromideK₃PO₄Dioxane/H₂O100 °C acs.org
Pd(OAc)₂ / RuPhosCyclopropyl BMIDAAryl BromideK₂CO₃Toluene/H₂O100 °C acs.org
Pd(OAc)₂ / PCy₃Cyclopropyl BMIDAAryl BromideCs₂CO₃Toluene/H₂O100 °C acs.org
Pd(dba)₂ / P(t-Bu)₃-HBF₄Potassium CyclopropyltrifluoroborateAryl ChlorideK₂CO₃Toluene/H₂O100 °C nih.gov

This table is illustrative of general systems and conditions may vary based on the specific substrate.

Green Chemistry and Sustainable Synthetic Pathways for this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceutical intermediates like this compound. researchgate.netmdpi.com This involves developing new synthetic procedures that are more efficient, use safer solvents, and minimize waste. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and efficient than stoichiometric reactions. researchgate.net

Metal-Catalyzed Processes: As discussed, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly efficient for forming the key C-C bond in this compound synthesis. nih.gov The high turnover numbers of modern catalysts mean that only small amounts are needed, reducing metal waste. Research continues to focus on developing catalysts based on more abundant and less toxic first-row transition metals like nickel, iron, or copper to replace precious metals like palladium. youtube.com

Organocatalysis: Biocatalytic strategies, using engineered enzymes like myoglobin (B1173299) or cytochrome P450s, have emerged as powerful tools for stereoselective cyclopropanations. utdallas.edu These reactions occur under mild, aqueous conditions and can provide high enantioselectivity. utdallas.eduresearchgate.net While direct application to this compound synthesis is not yet reported, the potential for enzymatic processes to create chiral cyclopropane-containing molecules is a significant area of green chemistry research.

Solvent-Free Conditions: The development of solvent-free or "neat" reaction conditions is a key goal of green synthesis. researchgate.net Grinding techniques, where reactants are mixed in the absence of a solvent, can lead to efficient reactions with reduced waste and simplified workup procedures. mdpi.com For the synthesis of fluorinated benzonitriles, processes have been developed that minimize or eliminate the need for traditional high-boiling polar aprotic solvents by using phase-transfer catalysts, which can facilitate the reaction between solid potassium fluoride and the organic substrate. google.comresearchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final desired product. researchgate.net

Cross-coupling reactions such as the Suzuki-Miyaura coupling are generally considered to have high atom economy. The main byproducts are inorganic salts (e.g., potassium halides and borates), which are typically less hazardous and easier to separate than organic byproducts. youtube.com

In contrast, classical methods for cyclopropanation, such as those involving multi-step sequences with protecting groups or the use of stoichiometric organometallic reagents, often generate significant amounts of waste. orgsyn.org For example, a synthesis starting from 3,4-difluorobenzonitrile (B1296988) and cyclopropylmagnesium bromide would generate magnesium salts as byproducts. evitachem.com While effective, optimizing the reaction to maximize yield and minimize excess reagents is crucial for waste reduction. The ideal green synthesis would involve a catalytic, one-pot process that minimizes intermediate isolation steps and reduces solvent usage.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of active pharmaceutical ingredients and intermediates. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. youtube.com

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving efficiency. The key bond-forming step in the most advanced synthetic routes to this compound is the creation of the carbon-carbon bond between the cyclopropyl group and the aromatic ring.

For the Suzuki-Miyaura coupling, the catalytic cycle is well-established and proceeds through three primary steps: youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 3-bromo-4-fluorobenzonitrile (B1266296) or 3-chloro-4-fluorobenzonitrile). In this step, the palladium inserts itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II).

Transmetalation: The organoboron reagent (e.g., potassium cyclopropyltrifluoroborate) then reacts with the Pd(II) complex. A base is required to activate the boron compound, forming a more nucleophilic "ate" complex. The cyclopropyl group is transferred from the boron atom to the palladium center, displacing the halide. This is often the rate-determining and enantiodetermining step in asymmetric variations. youtube.comnih.gov

Reductive Elimination: In the final step, the two organic groups (the cyclopropyl and the fluorobenzonitrile moieties) on the palladium center couple and are eliminated from the metal, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Each step in this cycle represents an opportunity for optimization through the careful selection of catalyst, ligand, base, and solvent to achieve high yields and selectivity.

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 4 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

Predicted NMR data provides a foundational confirmation of the molecular structure of 3-Cyclopropyl-4-fluorobenzonitrile (B6185895).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl (B3062369) methine, and cyclopropyl methylene (B1212753) protons. The aromatic region will display patterns influenced by the fluorine and cyclopropyl substituents. The cyclopropyl protons will appear in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals, including those for the nitrile, the aromatic ring, and the cyclopropyl group. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling patterns would be consistent with its position relative to the cyclopropyl and nitrile groups.

Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Couplings (Hz)
C1-CN-~118-
C2-~110 (d, ²JC-F ≈ 20)-
C3-~135-
C4-F-~165 (d, ¹JC-F ≈ 250)-
C5~7.4 (dd, J ≈ 8.5, 2.0)~130 (d, ³JC-F ≈ 5)-
C6~7.2 (t, J ≈ 8.5)~117 (d, ²JC-F ≈ 22)-
Cyclopropyl-CH~2.1 (m)~15-
Cyclopropyl-CH₂~1.1 (m) and ~0.8 (m)~10-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques would be instrumental in confirming the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity within the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) H-C correlations. Key expected correlations would include the cyclopropyl methine proton to the aromatic carbons C3 and C4, and the aromatic protons to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions, providing information about the preferred conformation of the cyclopropyl group relative to the plane of the benzonitrile (B105546) ring.

Solid-State NMR Characterization of Polymorphs or Co-crystals

In the absence of experimental data, solid-state NMR would be a valuable technique for characterizing the crystalline form(s) of this compound. This method can distinguish between different polymorphs (different crystal packing arrangements of the same molecule) or co-crystals, as the NMR signals are sensitive to the local molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

HRMS provides an exact mass measurement, which confirms the molecular formula of a compound. For this compound (C₁₀H₈FN), the expected exact mass would be approximately 161.0637 g/mol .

The fragmentation pattern in the mass spectrum provides structural information. Key predicted fragmentation pathways would include:

Loss of a methyl group (-CH₃) from the cyclopropyl ring.

Loss of HCN from the nitrile group.

Cleavage of the entire cyclopropyl group.

Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Fragment IonPlausible Neutral Loss
161.0637[M]⁺-
146.0408[M-CH₃]⁺∙CH₃
134.0644[M-HCN]⁺HCN
120.0480[M-C₃H₅]⁺∙C₃H₅

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. The C-F stretching vibration would likely appear in the region of 1250-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would also show the nitrile stretch and would be particularly useful for observing the symmetric vibrations of the aromatic ring and the cyclopropyl group, which may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H~3100-3000~3100-3000Stretching
Cyclopropyl C-H~3000-2900~3000-2900Stretching
Nitrile (C≡N)~2230~2230Stretching
Aromatic C=C~1600-1450~1600-1450Stretching
C-F~1250-1100~1250-1100Stretching

X-ray Crystallography for Absolute Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the bond lengths, bond angles, and the conformation of the cyclopropyl group relative to the benzonitrile ring. Furthermore, it would reveal the details of the crystal packing and any significant intermolecular interactions, such as C-H···F or π-π stacking interactions, which govern the solid-state architecture.

Analysis of Crystal Packing and Supramolecular Assemblies

The study of crystal packing and supramolecular assemblies is crucial for understanding the intermolecular interactions that govern the physical properties of a solid material. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking, which dictate the arrangement of molecules in the crystal lattice.

A comprehensive analysis would typically involve single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. The resulting crystallographic information file (CIF) would allow for a detailed examination of the crystal packing and the identification of any supramolecular motifs.

Research Findings:

A diligent search of the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, and the broader scientific literature did not yield any published crystal structure for this compound. Consequently, no experimental data on its crystal packing or supramolecular assemblies is currently available.

For illustrative purposes, studies on related benzonitrile derivatives often reveal significant insights into their crystal engineering. For instance, research on other fluorinated benzonitriles has shown the influence of the fluorine atom and the cyano group in directing crystal packing through weak hydrogen bonds and dipole-dipole interactions.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state refers to the three-dimensional arrangement of its atoms. For this compound, key conformational features would include the orientation of the cyclopropyl group relative to the plane of the benzene (B151609) ring and the planarity of the benzonitrile moiety.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solid samples. It can provide information on the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N) and can be used to determine internuclear distances and torsion angles.

Research Findings:

There are no published studies on the solid-state conformational analysis of this compound. Therefore, specific data on the torsion angles and the preferred conformation of the molecule in the crystalline form are not available. In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the stable conformations of the molecule. Research on similar cyclopropyl-aryl systems has often shown a "bisected" conformation to be energetically favorable, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, maximizing electronic interaction. nih.gov However, without experimental verification, this remains a theoretical postulate for this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on the cyclopropyl ring or through the formation of atropisomers, chiroptical spectroscopy would be indispensable for their stereochemical assignment.

Research Findings:

As there are no reports in the literature on the synthesis or resolution of chiral derivatives of this compound, no chiroptical spectroscopy data is available for this compound or its potential stereoisomers.

Advanced Surface Characterization Techniques (e.g., SIMS, STM) for Thin Film or Surface-Bound Forms (if applicable)

Advanced surface characterization techniques are employed to study the structure and properties of molecules arranged in thin films or bound to surfaces. Techniques like Secondary Ion Mass Spectrometry (SIMS) and Scanning Tunneling Microscopy (STM) can provide detailed information about the molecular orientation, packing, and electronic properties at the nanoscale.

The applicability of these techniques to this compound would depend on its use in materials science, for instance, in the development of organic electronic devices or functionalized surfaces.

Research Findings:

There is no published research on the formation of thin films or surface-bound layers of this compound. Consequently, no studies utilizing advanced surface characterization techniques for this compound have been reported.

Computational and Theoretical Chemistry Studies of 3 Cyclopropyl 4 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. mdpi.com Calculations for 3-Cyclopropyl-4-fluorobenzonitrile (B6185895), typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict its three-dimensional shape, bond lengths, and bond angles in the ground state. researchgate.netresearchgate.net These calculations provide the fundamental framework upon which other molecular properties are investigated.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC≡N~1.15 Å
Bond LengthC-F~1.35 Å
Bond LengthC-C (Aromatic)~1.39 Å
Bond LengthC-C (Cyclopropyl)~1.51 Å
Bond AngleC-C-C (Aromatic)~120°
Bond AngleF-C-C~119°

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich cyclopropyl-substituted benzene (B151609) ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is likely localized around the electron-withdrawing benzonitrile (B105546) portion of the molecule, particularly the C≡N triple bond, marking it as a site for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted FMO Properties of this compound

ParameterPredicted Energy (eV)
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.5 eV

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. researchgate.netchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. mdpi.com In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idchemrxiv.org

For this compound, the EPS map would show significant negative potential around the nitrogen atom of the nitrile group and the highly electronegative fluorine atom, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Positive potential would be concentrated on the hydrogen atoms of the aromatic and cyclopropyl (B3062369) groups.

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.net These theoretical predictions are essential for interpreting experimental NMR spectra and confirming molecular structure. comporgchem.comnih.govnih.gov

Furthermore, DFT can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes can be achieved, providing insights into the molecule's functional groups and bonding characteristics. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies

Spectroscopic ParameterFunctional GroupPredicted Value
¹³C NMR Shift (ppm)C≡N~118 ppm
¹³C NMR Shift (ppm)C-F~165 ppm (JC-F coupling)
¹³C NMR Shift (ppm)Aromatic C115-135 ppm
¹³C NMR Shift (ppm)Cyclopropyl C5-15 ppm
Vibrational Frequency (cm⁻¹)C≡N Stretch~2230 cm⁻¹
Vibrational Frequency (cm⁻¹)C-F Stretch~1250 cm⁻¹

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses of Intra- and Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wiley-vch.de QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bond (e.g., covalent, ionic, or charge-shift). wiley-vch.de

Computational Investigation of Reaction Mechanisms Involving this compound as Substrate or Product

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. For this compound, computational studies could investigate various potential reactions.

For example, DFT calculations can model the mechanism of nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile. Such a study would involve calculating the energies of the Meisenheimer complex intermediate and the associated transition states. Another area of investigation could be the reactions involving the nitrile group, such as hydrolysis or reduction. Furthermore, computational studies can explore more complex transformations, such as the oxidative addition of the C-CN or C-F bonds to a metal center, providing fundamental insights into its potential applications in catalysis and synthesis. acs.org

Reactivity and Derivatization Chemistry of 3 Cyclopropyl 4 Fluorobenzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group in organic synthesis, characterized by a strongly polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. libretexts.orglibretexts.orgresearchgate.net This polarity allows for a variety of nucleophilic additions and other transformations. libretexts.orglibretexts.orgopenstax.org

The electrophilic carbon of the nitrile in 3-Cyclopropyl-4-fluorobenzonitrile (B6185895) is susceptible to attack by various nucleophiles. These reactions are pivotal for converting the nitrile into other important functional groups.

Tetrazole Synthesis: The nitrile group can undergo a [3+2] cycloaddition reaction with azide (B81097) ions (often from sodium azide or trimethylsilyl (B98337) azide) to form a tetrazole ring. nih.gov This transformation is a common strategy in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.govnih.gov The reaction is typically promoted by a Lewis acid or an organocatalyst. organic-chemistry.org

Reduction to Amines: The nitrile can be reduced to a primary amine, (3-cyclopropyl-4-fluorophenyl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgevitachem.com The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species. libretexts.orgopenstax.orgchemistrysteps.com

Hydrolysis to Amides and Carboxylic Acids: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.orgopenstax.orgchemistrysteps.com Partial hydrolysis yields the corresponding amide, 3-cyclopropyl-4-fluorobenzamide. semanticscholar.org This involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the nitrile carbon, followed by tautomerization. chemistrysteps.com Prolonged reaction times or harsher conditions lead to complete hydrolysis, cleaving the amide to form 3-cyclopropyl-4-fluorobenzoic acid. libretexts.org

While the nitrile group itself is the primary site of reactivity, the adjacent benzylic position is not present in this aromatic nitrile. However, functionalization can refer to reactions on the cyclopropyl (B3062369) ring alpha to the nitrile-bearing aromatic ring. The cyano group is known to serve as a directing, stabilizing, and activating group in various transformations. researchgate.net

Transformations of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with an activating cyclopropyl group and two deactivating groups (fluoro and cyano). The interplay of their electronic effects governs the regioselectivity of further aromatic substitutions.

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking a strong electrophile. uci.edumasterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile.

The fluoro group is a deactivator due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. uci.edu

The nitrile group is a strong deactivator and a meta-director due to both inductive and resonance electron-withdrawal. uci.edu

The cyclopropyl group is an activating, ortho, para-director.

Given these competing effects, predicting the outcome of EAS reactions can be complex. The most activated positions are ortho to the cyclopropyl group and ortho to the fluorine atom. However, the strong deactivating nature of the nitrile group generally makes the ring less reactive towards electrophiles compared to benzene itself. lumenlearning.com Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). lumenlearning.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for this molecule, involving the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.org The fluorine atom at C4 is positioned para to the strongly electron-withdrawing nitrile group. This arrangement strongly activates the C4 position for SNAr, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitrile group via resonance. wikipedia.orgnih.gov The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, making the fluoro-substituted position particularly susceptible to displacement. masterorganicchemistry.com This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiolates) at this position. evitachem.comscience.gov For instance, reaction with a phenoxide can yield an ether linkage, as seen in the related compound 3-Cyclopropyl-4-(4-fluorophenoxy)benzonitrile. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com While the C-F bond can be used in some cross-coupling reactions, it is generally less reactive than C-Cl, C-Br, or C-I bonds. More commonly, a related bromo- or iodo-substituted precursor would be used to synthesize this compound or its derivatives. The presence of the nitrile functional group is generally well-tolerated in these reactions. organic-chemistry.org

Suzuki Coupling: This reaction couples an organoboron reagent with an aryl halide. libretexts.org A precursor like 4-bromo-2-cyclopropylbenzonitrile (B6335527) could be coupled with various boronic acids to introduce new aryl or alkyl groups. The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of diverse functional groups, including nitriles. organic-chemistry.orgnih.govnih.gov

Heck Reaction: This reaction couples an aryl halide with an alkene. organic-chemistry.orgyoutube.com It provides a method for vinylation of the aromatic ring, again typically starting from an aryl bromide or iodide analog of the target molecule. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using palladium and copper co-catalysts. nih.govwikipedia.orglibretexts.org This would be a primary method for introducing an alkyne substituent onto the fluorobenzonitrile core, starting from a halogenated version. organic-chemistry.orgresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Aryl Halides This table shows typical conditions for cross-coupling reactions on aryl halides containing functionalities similar to this compound, demonstrating the feasibility of these transformations.

ReactionAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventYield (%)Ref.
Suzuki 4-Chloro-3-cyanotoluenePhenylboronic acidPd(OAc)₂, XPhosK₃PO₄Toluene/H₂O~95% organic-chemistry.orgnih.gov
Heck 4-Bromo-benzonitrileStyrenePd(OAc)₂, P(o-tolyl)₃Et₃NDMF~90% organic-chemistry.org
Sonogashira 4-IodobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF~98% nih.govorganic-chemistry.org

Directed Ortho-Metalation (DoM) and its Regioselective Applications

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong base, typically an organolithium reagent, to a specific ortho-position. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles, allowing for highly regioselective functionalization. wikipedia.orgorganic-chemistry.org

In the case of this compound, both the cyano (-CN) group and the fluorine (-F) atom can act as directing metalation groups. The relative directing strength of these groups is crucial in determining the site of metalation. The cyano group is generally considered a stronger DMG than the fluorine atom. organic-chemistry.org This is attributed to its ability to coordinate with the lithium cation and its strong electron-withdrawing inductive effect, which increases the acidity of the ortho-protons.

The possible positions for deprotonation on the this compound ring are C2 (ortho to the cyano group) and C5 (ortho to the fluorine atom). Given the superior directing ability of the cyano group, metalation is expected to occur preferentially at the C2 position. The bulky cyclopropyl group at C3 may exert some steric hindrance, but the electronic effect of the cyano group typically dominates in such systems.

The resulting 2-lithio-3-cyclopropyl-4-fluorobenzonitrile intermediate is a versatile synthon. It can be trapped with a wide range of electrophiles to introduce new substituents at the C2 position, leading to a variety of highly functionalized benzonitrile (B105546) derivatives.

Table 1: Relative Directing Strength of Functional Groups in Directed Ortho-Metalation

Directing Group StrengthFunctional Groups
Strong -CONR₂, -SO₂NR₂, -O(CONR₂), -CN
Moderate -OMe, -F, -Cl, -NR₂
Weak -CH₂NR₂, -Ph

This table provides a general hierarchy for directing group ability in DoM reactions. organic-chemistry.orgbaranlab.org

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, while often used to enhance metabolic stability or receptor binding affinity in medicinal chemistry, is also a reactive functional group due to its inherent ring strain of approximately 27 kcal/mol. beilstein-journals.org This strain energy can be released in various chemical transformations.

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical pathways. beilstein-journals.orgdntb.gov.ua For arylcyclopropanes like this compound, the electronic nature of the aromatic ring influences the ease and regioselectivity of ring-opening. The electron-withdrawing nature of the benzonitrile moiety can activate the cyclopropyl ring towards certain types of cleavage.

Electrophilic ring-opening is a common reaction pathway. rsc.orgdocumentsdelivered.com Treatment with acids or other electrophiles can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of this cleavage is dependent on which C-C bond of the cyclopropane (B1198618) is best able to stabilize the developing positive charge. In the case of an arylcyclopropane, the bond benzylic to the aromatic ring is often cleaved. The resulting carbocation can then undergo rearrangement or reaction with a nucleophile to yield a variety of products, including homoallylic systems.

Radical-mediated ring-opening is another important transformation. beilstein-journals.orgdntb.gov.ua These reactions can be initiated by radical species and proceed through a radical intermediate, leading to functionalized open-chain products. For instance, oxidative radical ring-opening/cyclization cascades of cyclopropyl-substituted systems have been developed to synthesize complex cyclic structures. beilstein-journals.org

While ring-opening is a major reaction pathway, functionalization of the cyclopropyl ring while keeping the three-membered ring intact is also a valuable synthetic strategy. This typically involves the activation of a C-H bond on the cyclopropane ring. Although these C-H bonds are relatively strong, methods have been developed for their functionalization. nih.gov

For instance, chemoenzymatic strategies have been employed for the stereoselective functionalization of cyclopropyl ketones. nih.gov While not directly applied to this compound, these methods demonstrate the potential for introducing new functional groups onto the cyclopropyl ring. Such transformations could involve α-alkylation or α-fluorination of a suitably modified derivative, providing access to a wider range of structurally diverse compounds. nih.govutdallas.edu

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the chemistry of this molecule. wikipedia.org As discussed in the context of DoM, the directing groups on the aromatic ring govern the regioselectivity of electrophilic substitution on the ring. numberanalytics.comyoutube.comyoutube.com

In nucleophilic aromatic substitution reactions, the fluorine atom at C4 is activated by the electron-withdrawing cyano group and would be the likely site of substitution by a nucleophile. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. nih.gov

For reactions involving the cyclopropyl ring, regioselectivity determines which of the three C-C bonds is cleaved in ring-opening reactions. This is influenced by the substituents on both the cyclopropane and the aromatic ring. Cleavage typically occurs at the bond that leads to the most stable intermediate, which is often the bond between the two carbons bearing the aryl group and the unsubstituted carbon. organic-chemistry.org

Stereoselectivity becomes important when reactions create new chiral centers. For example, if the functionalization of the cyclopropyl ring were to occur at one of the methylene (B1212753) carbons, a new stereocenter would be created. Similarly, if a reaction on the aromatic ring were to introduce a chiral substituent, the potential for diastereomeric products would exist. The control of stereochemistry in such reactions would depend on the use of chiral reagents, catalysts, or auxiliaries, and the inherent stereochemical biases of the substrate.

3 Cyclopropyl 4 Fluorobenzonitrile As a Chemical Building Block and in Synthetic Method Development

Its Role in the Construction of Complex Molecular Architectures

The distinct functional groups of 3-cyclopropyl-4-fluorobenzonitrile (B6185895) provide multiple reaction handles, allowing for its incorporation into intricate molecular designs through sequential and controlled chemical transformations.

The benzonitrile (B105546) moiety is a well-established precursor for a variety of nitrogen-containing heterocycles. The nitrile group can be readily transformed into a pyrazole (B372694) ring, a privileged scaffold in medicinal chemistry. nih.govnih.govrsc.org A common method involves the condensation of a β-ketonitrile, which can be derived from the benzonitrile, with hydrazine (B178648) or its derivatives. This Knorr-type synthesis is a foundational method for creating substituted pyrazoles. nih.gov

Furthermore, the entire this compound molecule can be utilized to construct fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govnih.govrsc.orgjst.go.jpgoogle.com In these syntheses, the nitrile group is typically used to form the pyrazole ring, while the fluorine atom at the adjacent position can be displaced by a nucleophile to build the fused pyrimidine (B1678525) ring in a subsequent step. This sequential reactivity allows for the controlled assembly of complex, bicyclic cores that are central to many advanced materials and pharmaceutical agents.

This compound is a recognized intermediate in the synthesis of several complex organic molecules, most notably in the preparation of Janus kinase (JAK) inhibitors. These inhibitors, such as Momelotinib and Ruxolitinib, are significant in therapeutic applications. researchgate.netgoogle.compatsnap.com The synthesis of these molecules often involves the strategic elaboration of the benzonitrile core.

For instance, in the synthesis of Ruxolitinib, a related cyclopentyl propionitrile (B127096) intermediate undergoes a coupling reaction with a 4-bromopyrazole moiety. patsnap.comwipo.intgoogle.com The general strategy highlights how a functionalized benzonitrile can serve as the foundational scaffold onto which other complex fragments are attached. The cyclopropyl (B3062369) group is often installed to modulate the physicochemical properties of the final molecule. The multi-step synthesis of Momelotinib also relies on building upon a core structure where the 3-cyclopropylbenzonitrile (B3053499) motif is a key component. researchgate.net

The following table summarizes the role of related nitrile intermediates in the synthesis of complex molecules.

Target Molecule ClassKey Intermediate TypeSynthetic Transformation
Kinase InhibitorsSubstituted BenzonitrileCoupling with heterocyclic fragments
Pyrazolo[3,4-d]pyrimidinesAminopyrazole CarboxamideCyclization with formamide
Fused Heterocycleso-FluorobenzonitrileNucleophilic aromatic substitution

Contributions to Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it an ideal substrate for exploring and developing new chemical reactions.

Fluorinated benzonitriles are valuable substrates for studying and developing new catalytic transformations. Research into the activation of the carbon-cyanide (C–CN) bond has utilized fluorobenzonitrile isomers to understand reaction mechanisms and expand the scope of catalytic systems. In one such study, a zerovalent nickel complex, [Ni(dippe)(μ-H)]₂, was used to investigate the oxidative addition of the C–CN bond in 3-fluorobenzonitrile (B1294923) and 4-fluorobenzonitrile. acs.org The reaction proceeds through an initial η²-nitrile complex, which then converts to the C–CN bond activation product. acs.org Thermodynamic parameters for this equilibrium were determined, showing that the formation of the activation product is energetically favorable. acs.org Such studies are crucial for developing novel nickel-catalyzed cross-coupling reactions. rsc.orgnih.gov

The presence of the cyclopropyl group in this compound introduces additional factors, such as ring strain and specific steric and electronic effects, that can be probed in the development of new catalytic methods for C-C bond cleavage or functionalization.

Catalyst SystemSubstrate TypeReaction TypeMechanistic Insight
[Ni(dippe)(μ-H)]₂3-FluorobenzonitrileC–CN Bond ActivationFormation of η²-nitrile complex followed by oxidative addition. acs.org
Ni(MeCN)₆₂ / LigandAryl HalidesCyanation with Acetonitrile (B52724)Generation of Ni(0) species for catalytic C–CN bond cleavage. rsc.org
Nickel / LigandAryl ChloridesCyanation with ButyronitrileDual cycle merging retro-hydrocyanation and cross-coupling. nih.gov

The field of C-H activation offers a powerful strategy for streamlining organic synthesis, and substrates like this compound are valuable for testing new methodologies. The nitrile group itself can act as a directing group for the functionalization of C-H bonds at positions meta to the nitrile. nih.gov This is achieved using a cleavable silicon-tethered template that positions a catalyst to interact with a specific C-H bond, overcoming the typical preference for ortho-activation. nih.gov

Additionally, the cyclopropyl group is a target for C-H functionalization studies. Its unique geometry and the nature of its C-H bonds make it a challenging but rewarding substrate. Palladium-catalyzed methods have been developed for the C-H activation and subsequent annulation of related cyclopropyl derivatives. rsc.org The presence of both the cyclopropyl ring and the fluorinated aromatic system in one molecule allows for studies of site-selectivity in C-H functionalization reactions, contributing to a deeper understanding of catalyst control. nih.gov

In a purely chemical context, this compound serves as an excellent reagent for mechanistic studies. The specific substitution pattern allows for the systematic investigation of electronic and steric effects in chemical reactions. For example, in studying a [3+2] cycloaddition reaction, the trifluoromethyl-substituted trifluoroacetonitrile (B1584977) was used to probe the electronic demands of the reaction, with its mechanism elucidated through molecular electron density theory. mdpi.com Similarly, the fluorine atom on the this compound acts as a sensitive ¹⁹F NMR probe, allowing for precise monitoring of reaction kinetics and intermediate formation without the need for isotopic labeling.

The cyclopropyl group can also be used to probe for radical mechanisms. The high ring strain of the cyclopropane (B1198618) ring means it can undergo ring-opening reactions under certain conditions, acting as a radical clock. For instance, Fe(III)-mediated ring-opening of cyclopropyl ethers has been used to generate β-keto radicals in cascade reactions, providing insight into the timing and nature of radical cyclization steps. nih.gov The presence of this group in this compound makes it a potential tool for studying reaction mechanisms that may involve single-electron transfer or radical intermediates.

Advanced Analytical Techniques and Process Monitoring for 3 Cyclopropyl 4 Fluorobenzonitrile Synthesis

Chromatographic Methods for Purification and Analysis (HPLC, GC, TLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-Cyclopropyl-4-fluorobenzonitrile (B6185895) and its related impurities. researchgate.net The choice of method depends on the volatility, polarity, and stability of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. By adjusting the composition of the mobile phase, a gradient elution can be employed to effectively separate the target compound from starting materials, by-products, and degradation products. A photodiode array (PDA) or a UV detector is commonly used for detection, set at a wavelength where the benzonitrile (B105546) chromophore absorbs strongly.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. For this compound, GC can be used to determine its purity and to quantify residual solvents or volatile starting materials. A capillary column with a suitable stationary phase, such as a polysiloxane, is typically used. The choice of detector is critical, with a Flame Ionization Detector (FID) being a common choice for organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the separated components.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of a reaction. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. By comparing the retention factor (Rf) of the spots with those of the starting material and the expected product, the progress of the reaction can be qualitatively assessed.

Technique Stationary Phase Mobile Phase (Illustrative) Detector Application
HPLC C18 (Reversed-Phase)Acetonitrile (B52724)/Water GradientPDA or UVPurity assessment, impurity profiling
GC 5% Phenyl PolysiloxaneHeliumFID or MSAnalysis of volatile impurities, residual solvents
TLC Silica GelEthyl Acetate/HexaneUV LampReaction monitoring

In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)

In-situ spectroscopic techniques provide real-time information about the chemical transformations occurring in a reaction vessel, eliminating the need for sampling and offline analysis. youtube.com This allows for precise control over reaction parameters and a deeper understanding of reaction kinetics and mechanisms.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the formation and consumption of functional groups. nih.govrsc.orgyoutube.comrsc.org In the synthesis of this compound, an IR probe immersed in the reaction mixture can track the appearance of the characteristic nitrile (C≡N) stretching vibration, typically observed around 2220-2240 cm⁻¹. Simultaneously, the disappearance of the absorption bands corresponding to the starting materials can be monitored. This real-time data allows for the accurate determination of the reaction endpoint, preventing the formation of by-products due to over-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information and can be used for in-situ reaction monitoring. azom.com While traditionally an offline technique, the development of benchtop NMR spectrometers and flow-through NMR probes has made real-time monitoring more accessible. For the synthesis of this compound, ¹H and ¹⁹F NMR spectroscopy are particularly informative. The appearance of signals corresponding to the cyclopropyl (B3062369) protons and the change in the chemical shift of the fluorine atom on the aromatic ring provide a clear indication of product formation. azom.com The quantitative nature of NMR allows for the determination of the relative concentrations of reactants, intermediates, and products over time. azom.com

Technique Key Observable Change Information Gained
In-Situ IR Appearance of nitrile (C≡N) stretch (~2230 cm⁻¹)Reaction kinetics, endpoint determination
In-Situ NMR Appearance of cyclopropyl proton signals, shift in ¹⁹F signalReaction progress, structural confirmation, quantification

Automation and High-Throughput Experimentation in its Synthesis and Derivatization

The synthesis of complex molecules like this compound often involves multi-step processes that require extensive optimization. Automation and high-throughput experimentation (HTE) have emerged as powerful strategies to accelerate this process. researchgate.netnih.govresearchgate.net

A crucial step in the synthesis could involve a cyanation reaction of a corresponding aryl halide. researchgate.netnih.govresearchgate.netrsc.orgnih.gov High-throughput screening can be employed to rapidly evaluate a wide range of catalysts, ligands, solvents, and bases to identify the optimal conditions for this transformation. researchgate.netnih.govresearchgate.net Robotic platforms can prepare and run hundreds of reactions in parallel, each with a unique set of parameters. The outcomes of these reactions are then analyzed using rapid analytical techniques, such as GC-MS or HPLC, to determine the yield and purity of the desired product.

Similarly, for the derivatization of this compound, HTE can be used to explore a diverse chemical space. By reacting the nitrile or the aromatic ring with a variety of reagents under different conditions, a library of new compounds can be synthesized and screened for desired properties. This approach significantly reduces the time and resources required for lead discovery and optimization in medicinal chemistry.

Parameter Screened Variables (Illustrative) Goal
Catalyst Palladium-based, Nickel-based, Copper-basedIdentify most active and selective catalyst
Ligand Phosphines, N-heterocyclic carbenesEnhance catalyst performance and stability
Solvent Toluene, Dioxane, DMF, AcetonitrileOptimize solubility and reaction rate
Base K₂CO₃, Cs₂CO₃, t-BuOKFacilitate the catalytic cycle

Comparative Studies and Structure Reactivity Correlations in Fluorinated Benzonitriles and Cyclopropylarenes

Influence of Fluorine Position and Electronic Effects on Chemical Reactivity

The reactivity of a substituted benzene (B151609) ring is a delicate balance of inductive and resonance effects contributed by its substituents. In fluorinated benzonitriles, the fluorine atom plays a dual role. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic aromatic substitution by pulling electron density away from the π-system. vaia.com This deactivation is generally stronger than that of other halogens. vaia.com

In the context of nucleophilic aromatic substitution (SNAr), the role of fluorine is markedly different. For a reaction to proceed via the SNAr mechanism, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like a nitrile group) positioned ortho or para to the leaving group. Fluorine's strong inductive effect is crucial here; it helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making fluorinated aromatics surprisingly more reactive in SNAr reactions compared to their chloro, bromo, or iodo counterparts, despite fluoride (B91410) being a poor leaving group in SN2 reactions. stackexchange.com

Table 1: Electronic Effects of Fluorine on a Benzonitrile (B105546) Ring
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong withdrawal of sigma (σ) electron density from the aromatic ring due to fluorine's high electronegativity. vaia.comDeactivates the ring towards electrophilic attack; stabilizes the intermediate in nucleophilic aromatic substitution. stackexchange.com
Resonance Effect (+R)Donation of a lone pair of electrons into the pi (π) system of the aromatic ring. libretexts.orgDirects incoming electrophiles to the ortho and para positions. vaia.com Partially counteracts the deactivating inductive effect at these positions.

Steric and Electronic Effects of the Cyclopropyl (B3062369) Group on Aromatic Reactivity

The cyclopropyl group is a unique substituent that exerts notable steric and electronic effects on an aromatic ring. Electronically, the C-C bonds of the cyclopropane (B1198618) ring have significant p-character, allowing the ring to behave similarly to a double bond. This enables it to engage in conjugation with adjacent π-systems. stackexchange.com The cyclopropyl group generally acts as a π-electron donor, capable of activating the aromatic ring towards electrophilic substitution. stackexchange.com Its ability to stabilize an adjacent positive charge makes it an ortho-, para-directing group. In 3-Cyclopropyl-4-fluorobenzonitrile (B6185895), the cyclopropyl group at C-3 would therefore activate the ring, particularly at the C-2, C-4, and C-6 positions, and work in concert with the fluorine's directing effects.

Sterically, the cyclopropyl group is bulkier than a hydrogen atom, which can influence the regioselectivity of reactions. numberanalytics.com While not excessively large, its presence can hinder the approach of reactants to the adjacent (ortho) positions. youtube.com In this compound, the cyclopropyl group is at C-3, potentially sterically hindering reactions at the C-2 and C-4 positions. However, since the C-4 position is already substituted with fluorine, the primary steric influence would be felt at the C-2 position.

The high ring strain of the cyclopropane ring (approximately 100 kJ mol⁻¹) also provides a thermodynamic driving force for reactions that involve the opening of the three-membered ring. nih.gov While this is more common for cyclopropanes bearing strong electron-withdrawing groups, it remains a potential reaction pathway under certain conditions. nih.gov

Comparative Analysis with Related Fluorinated Benzonitrile Isomers (e.g., 2-Fluorobenzonitrile, 4-Fluorobenzonitrile)

The reactivity of fluorobenzonitrile isomers is highly dependent on the relative positions of the fluorine and nitrile substituents. A comparison between this compound and its simpler isomers reveals the interplay of the substituents' effects.

4-Fluorobenzonitrile : In this isomer, the fluorine atom is para to the strongly electron-withdrawing nitrile group. This arrangement makes the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrile group effectively stabilizes the negative charge of the Meisenheimer intermediate. stackexchange.com For electrophilic aromatic substitution, the ring is strongly deactivated, and substitution would be directed ortho to the fluorine (and meta to the nitrile), at the C-3 and C-5 positions.

This compound : The addition of a cyclopropyl group at the C-3 position introduces a significant electronic difference. The cyclopropyl group is an activating, ortho-, para-director. stackexchange.com It electronically favors electrophilic substitution at positions 2, 4, and 6. The fluorine at C-4 is an ortho-, para-director, favoring positions 3 and 5. The powerful nitrile group is a meta-director, deactivating the ring and directing to positions 3 and 5. The combined effect is a complex reactivity map where the outcome of an electrophilic substitution would depend heavily on the reaction conditions and the nature of the electrophile, with positions C-5 and potentially C-2 being the most likely sites of attack. The fluorine at C-4 remains activated for SNAr, similar to 4-fluorobenzonitrile.

Table 2: Comparative Properties and Reactivity of Fluorobenzonitrile Isomers
CompoundMolecular Weight (g/mol)Melting Point (°C)Predicted Electrophilic Substitution RegioselectivitySusceptibility to SNAr at C-F
4-Fluorobenzonitrile121.11 nih.gov32-34 sigmaaldrich.comPositions 3 and 5 (ortho to F, meta to CN)High
2-Fluorobenzonitrile121.11-13.4 (Predicted)Positions 3 and 5 (ortho/para to F, meta to CN)High
This compound161.18N/AComplex; likely positions 5 and 2, influenced by all three groups.High

Correlations between Molecular Structure and Chemical Transformations

The specific arrangement of the functional groups in this compound dictates its participation in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-4 is positioned para to the electron-withdrawing nitrile group. This is the ideal orientation for activating the C-F bond towards SNAr. The nitrile group strongly stabilizes the intermediate Meisenheimer complex, making the displacement of the fluoride ion by a suitable nucleophile (e.g., alkoxides, amines, thiolates) a highly favorable reaction pathway.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions is governed by the competing directing effects of the three substituents.

Nitrile (-CN): Strong deactivator, meta-director (to C-3, C-5).

Fluorine (-F): Deactivator, ortho-, para-director (to C-3, C-5).

Cyclopropyl (-cPr): Activator, ortho-, para-director (to C-2, C-4, C-6). The directing effects of the fluorine and nitrile groups converge on the C-5 position. The activating cyclopropyl group directs to C-2 and C-6. Therefore, substitution is most probable at the C-5 position, with the C-2 position being a possible secondary site, depending on the steric hindrance from the adjacent cyclopropyl group.

Reactions of the Nitrile Group: The cyano group itself is a versatile functional handle. It can undergo a variety of transformations that are largely independent of the aromatic substituents, although the electronic nature of the ring can influence reaction rates. acs.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-Cyclopropyl-4-fluorobenzoic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a (3-Cyclopropyl-4-fluorophenyl)methanamine.

Stephen Reaction: Reduction with stannous chloride and HCl followed by hydrolysis can produce 3-Cyclopropyl-4-fluorobenzaldehyde. byjus.com

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Table 3: Potential Chemical Transformations of this compound
Reaction TypeReagentsPredicted Major Product
Nucleophilic Aromatic SubstitutionNaOCH₃, heat3-Cyclopropyl-4-methoxybenzonitrile
Electrophilic Aromatic Substitution (Nitration)HNO₃, H₂SO₄3-Cyclopropyl-5-nitro-4-fluorobenzonitrile
Nitrile HydrolysisH₃O⁺, heat3-Cyclopropyl-4-fluorobenzoic acid
Nitrile Reduction1. LiAlH₄; 2. H₂O(3-Cyclopropyl-4-fluorophenyl)methanamine

Future Research Directions and Unexplored Avenues for 3 Cyclopropyl 4 Fluorobenzonitrile

Development of More Efficient and Selective Synthetic Routes

While methods for the synthesis of substituted benzonitriles and cyclopropanes are well-established, dedicated research into highly efficient and selective routes for 3-Cyclopropyl-4-fluorobenzonitrile (B6185895) is a critical starting point. Current industrial production of benzonitriles often relies on the ammoxidation of alkylbenzenes, a process that could be adapted for this target molecule. medcraveonline.com Future research should focus on late-stage functionalization strategies that allow for the precise introduction of the key groups onto a pre-formed aromatic core.

Key research objectives should include:

Late-Stage Cyclopropanation: Investigating the direct cyclopropanation of 4-fluorobenzonitrile. Modern methods, such as modifications of the Simmons-Smith reaction or transition-metal-catalyzed reactions involving diazo compounds, could be optimized for this specific substrate.

Fluorination of Cyclopropyl (B3062369) Benzonitriles: Exploring the selective fluorination of 3-cyclopropylbenzonitrile (B3053499). Developing catalytic methods that can precisely install a fluorine atom at the C4 position, ortho to the cyclopropyl group, would be a significant advance over classical, less selective methods. google.com

Convergent Synthesis: Designing convergent routes where a cyclopropyl-boron species undergoes cross-coupling with a suitably substituted 4-fluoro-3-halobenzonitrile. This approach could offer high flexibility and control.

Biocatalysis: Developing biocatalytic strategies, potentially using engineered hemoproteins, for the stereoselective cyclopropanation of a suitable olefin precursor, which could offer access to enantioenriched derivatives.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic Strategy Potential Precursors Key Transformation Anticipated Challenges
Late-Stage Cyclopropanation4-FluorobenzonitrileCatalytic CyclopropanationSelectivity, functional group tolerance
Late-Stage Fluorination3-CyclopropylbenzonitrileElectrophilic/Nucleophilic FluorinationRegiocontrol, harsh conditions
Convergent Cross-Coupling3-Bromo-4-fluorobenzonitrile (B1266296), Cyclopropyl boronic acidSuzuki or Stille CouplingCatalyst optimization, precursor availability
Ammoxidation3-Cyclopropyl-4-fluorotolueneCatalytic AmmoxidationHigh temperatures, catalyst stability

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The interplay of the nitrile, fluorine, and cyclopropyl moieties in this compound opens up a vast, unexplored area of chemical reactivity. Future studies should systematically probe the reactivity of each functional group to unlock a diverse range of derivatives.

Nitrile Group Transformations: Beyond simple hydrolysis to carboxylic acids or reduction to amines, the nitrile group can participate in more complex reactions. jeeadv.ac.in Its use in cycloadditions to form heterocyclic systems or as a directing group for further C-H functionalization of the aromatic ring warrants investigation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile group, is a prime site for SNAr reactions. This allows for the introduction of a wide array of oxygen, nitrogen, and sulfur nucleophiles, providing facile access to a library of derivatives. The influence of the adjacent cyclopropyl group on the kinetics and regioselectivity of these reactions is a key area for study.

Cyclopropyl Ring-Opening: The inherent strain of the cyclopropyl ring can be harnessed in reactions. Under specific catalytic conditions (e.g., with transition metals), the ring can undergo cleavage to generate new structures, a pathway that could be triggered by coordination to the adjacent nitrile. acs.org

Metal-Mediated C-H Functionalization: The aromatic C-H bonds represent targets for direct functionalization. Research into palladium, rhodium, or copper-catalyzed C-H activation could lead to the introduction of new substituents at the C2, C5, and C6 positions, creating complex molecular architectures.

Future derivatization efforts could transform the parent molecule into a variety of functionalized products.

Functional Group Target Reaction Type Potential Reagents Resulting Structure
Fluorine (at C4)Nucleophilic Aromatic SubstitutionPhenols, Amines, ThiolsAryl ethers, Anilines, Thioethers
Nitrile (CN)ReductionMetal hydrides (e.g., LiAlH4)Primary Amines
Nitrile (CN)HydrolysisAcid/BaseCarboxylic Acids
Nitrile (CN)CycloadditionAzides, AlkynesTetrazoles, Pyrimidines
Cyclopropyl RingRing-OpeningTransition Metal CatalystsSubstituted Alkenes/Alkanes

Advanced Mechanistic Elucidation of Complex Transformations

For any novel transformations developed, a deep mechanistic understanding is paramount for optimization and broader application. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of complex reactions involving this compound.

Areas of focus should include:

Computational Modeling (DFT): Using Density Functional Theory to model reaction pathways, calculate activation barriers, and predict the influence of the cyclopropyl and fluoro substituents on reactivity. This can be particularly insightful for understanding regioselectivity in SNAr or C-H functionalization reactions.

Kinetic Studies: Performing kinetic analysis to determine reaction orders and rate constants, which can help differentiate between proposed mechanisms.

Intermediate Trapping and Spectroscopic Analysis: Utilizing techniques to isolate, or at least detect, key reaction intermediates. This could involve low-temperature NMR or the use of specific trapping agents to confirm the presence of transient species like radical anions or metal-bound intermediates. acs.org

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with 13C or 2H) to track the movement of atoms throughout a reaction, providing definitive evidence for bond-breaking and bond-forming events, especially in ring-opening or rearrangement reactions. acs.org

Integration into Automated Synthesis and Discovery Platforms

The structural motifs present in this compound are highly valuable in drug discovery. semanticscholar.org Integrating this compound and its derivatives into automated synthesis platforms could significantly accelerate the discovery of new bioactive molecules.

Future directions include:

Flow Chemistry Development: Adapting the most efficient synthetic routes for this compound to continuous flow reactors. Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. bohrium.com

Solid-Phase Synthesis: Developing methods to immobilize this compound or a key precursor onto a solid support. This would enable the use of solid-phase synthesis-flow (SPS-flow) techniques to rapidly generate libraries of derivatives through automated, sequential reactions. innovationnewsnetwork.comnus.edu.sg

Robotic Synthesis and Screening: Utilizing automated robotic systems to perform high-throughput reaction screening and optimization. nih.gov By combining synthesis with integrated analysis and even biological screening, these platforms can rapidly identify structure-activity relationships (SAR) for new derivatives based on this scaffold.

Role in Emerging Areas of Fundamental Organic Chemistry Research

The unique electronic and steric properties of this compound make it an ideal candidate for exploration in cutting-edge areas of organic chemistry.

Photoredox Catalysis: The benzonitrile (B105546) moiety can act as an electron acceptor. Future research should explore the ability of this compound to form electron-donor-acceptor (EDA) complexes, which can be activated by visible light to initiate radical reactions. acs.org Its potential in photoredox-mediated fluorination, cyanation, or cross-coupling reactions is a rich area for investigation. mdpi.comacs.org

Electrochemistry: The compound could serve as a substrate in electrochemical synthesis. The nitrile group is electrochemically active and can mediate a range of reductive or oxidative transformations. rsc.orgnih.gov Investigating its behavior in electrocatalytic C-H functionalization or coupling reactions could uncover novel, sustainable synthetic methods that avoid harsh chemical oxidants or reductants. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopropyl-4-fluorobenzonitrile, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example, introducing the cyclopropyl group via Suzuki-Miyaura coupling using a cyclopropylboronic acid derivative and a halogenated fluorobenzonitrile precursor (e.g., 4-fluoro-3-iodobenzonitrile). Reaction optimization includes:
  • Catalyst screening : Pd(PPh3)4 or PdCl2(dppf) for coupling efficiency .
  • Temperature control : 80–100°C in anhydrous DMF or THF to prevent cyclopropane ring opening .
  • Solvent selection : Polar aprotic solvents enhance reaction rates but may require inert atmospheres to avoid hydrolysis of the nitrile group .
    Side products like dehalogenated intermediates or ring-opened byproducts can be minimized via controlled stoichiometry and real-time monitoring using HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH2 protons at δ 0.8–1.2 ppm; aromatic F and CN shifts in ¹⁹F/¹³C spectra) .
  • Mass spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]+ (e.g., C10H9FN2 requires m/z 178.0743) .
  • HPLC with UV detection : Retention time consistency and absence of secondary peaks (≥98% purity threshold) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Focus on enzyme inhibition or receptor-binding assays:
  • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes to measure IC50 values .
  • CYP450 interactions : Microsomal stability studies to assess metabolic liability .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with EC50 calculations .
    Structure-activity relationship (SAR) data should guide iterative derivatization (e.g., modifying the cyclopropyl or fluorophenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH-dependent degradation : Use buffer solutions (pH 1–13) and monitor degradation via LC-MS. Nitrile hydrolysis to carboxylic acids is common under alkaline conditions (pH >10) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., cyclopropane ring stability up to 150°C) .
    Conflicting data may arise from solvent impurities or trace metals; use ultra-pure solvents and chelating agents (e.g., EDTA) in stability protocols .

Q. What computational strategies are effective for predicting the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Apply density functional theory (DFT) calculations:
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., para to the nitrile group) prone to electrophilic attack .
  • Transition-state modeling : Compare activation energies for substitutions at the 2- vs. 5-positions using Gaussian or ORCA software .
    Experimental validation via directed ortho-metalation (DoM) with strong bases (e.g., LDA) can confirm computational predictions .

Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?

  • Methodological Answer : Employ co-solvent systems or prodrug strategies:
  • Co-solvents : DMSO/PEG-400 mixtures (e.g., 10% v/v) enhance solubility while maintaining biocompatibility .
  • Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts (e.g., benzonitrile hydrochloride) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across multiple studies?

  • Methodological Answer : Use meta-analysis frameworks:
  • Random-effects models : Account for heterogeneity in assay conditions (e.g., cell line variability) .
  • Sensitivity analysis : Exclude outliers or low-quality datasets (e.g., studies without purity validation) .
    Reproducibility can be improved by standardizing protocols (e.g., FDA’s GSRS guidelines for substance characterization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.